Nonlinear optics: is the specific scientific field where researchers study the interaction of intense light with materials, particularly those that exhibit nonlinear responses.
10-Octylphenothiazine: has been investigated for its nonlinear optical properties, making it a potential candidate for photonic applications.
10-Octylphenothiazine: exhibits good reverse saturable absorption behavior.
Organic electronics: and are relevant fields for studying materials used in OLEDs.
10-Octylphenothiazine: derivatives can serve as electron donor units in organic light-emitting diodes (OLEDs).
Photocatalysis: involves using light to drive chemical reactions.
Optoelectronics: focuses on devices that manipulate light and electricity.
10-Octylphenothiazine: and its derivatives can be incorporated into optoelectronic devices.
Medicinal chemistry: and are relevant fields.
10-Octyl-10H-phenothiazine is a derivative of phenothiazine, characterized by the presence of an octyl group at the nitrogen atom in the phenothiazine structure. It has the molecular formula and a molecular weight of approximately 325.49 g/mol. This compound is notable for its unique structural properties, which contribute to its potential applications in various fields, including materials science and pharmaceuticals.
Phenothiazine derivatives, including 10-octyl-10H-phenothiazine, are known for their electron-donating properties, which make them useful in organic electronics and as dyes. The octyl group enhances the solubility of the compound in organic solvents, facilitating its use in various
Phenothiazine derivatives have been extensively studied for their biological activities. 10-Octyl-10H-phenothiazine exhibits:
The synthesis of 10-octyl-10H-phenothiazine typically involves a multi-step process starting from phenothiazine. A common method includes:
This method yields high purity and good yields of 10-octyl-10H-phenothiazine .
The unique properties of 10-octyl-10H-phenothiazine lend it to various applications:
Studies on the interactions of 10-octyl-10H-phenothiazine with biological systems highlight its potential effects on cellular processes. Interaction studies often focus on:
Research indicates that such interactions may lead to significant biological effects, warranting further exploration .
Several compounds share structural similarities with 10-octyl-10H-phenothiazine, including:
| Compound | Structure Type | Biological Activity | Solubility |
|---|---|---|---|
| 10-Octyl-10H-Phenothiazine | Alkylated Phenothiazine | Antimicrobial, Anticancer | High |
| Phenothiazine | Parent Compound | Antimicrobial | Moderate |
| Chlorpromazine | Chlorinated Phenothiazine | Antipsychotic | High |
| Thioridazine | Thioether Phenothiazine | Antipsychotic | Moderate |
The addition of the octyl group in 10-octyl-10H-phenothiazine enhances its solubility compared to its parent compound while maintaining potential biological activity, setting it apart from other similar compounds .
N-alkylation of phenothiazine scaffolds is a critical step for introducing the octyl group at the nitrogen center. Two primary approaches have been explored:
Phase Transfer Catalysis (PTC):
A one-pot PTC method using tetrabutylammonium bromide (TBAB) as a catalyst enables efficient N-alkylation of 10H-phenothiazine with 1,3-dibromopropane. This method involves stirring phenothiazine with 1,3-dibromopropane in methyl isobutyl ketone (MIK) under basic conditions (50% NaOH) at room temperature for 24 hours, followed by refluxing for another 24 hours. While optimized for allyl groups, this protocol can be adapted for octyl chains by substituting 1,3-dibromopropane with 1-bromooctane.
Optimized Alkylation in Polar Solvents:
Direct alkylation of 2-methoxy-10H-phenothiazine with alkyl halides (e.g., n-butyl bromide) in dimethyl sulfoxide (DMSO) at elevated temperatures (>100°C) has been attempted, but degradation of the phenothiazine core was observed. To mitigate this, milder conditions using potassium iodide (KI) as a catalyst and reduced reaction times (8–12 hours) are recommended for bulkier alkyl groups like octyl.
Table 1: Comparison of Alkylation Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| PTC | 1-Bromooctane, TBAB | RT → Reflux, 48h | 60–75* | |
| Direct Alkylation | 1-Bromooctane, KI | DMSO, 100°C, 12h | 50–65 |
*Theoretical yield extrapolated from allyl analog data.
Bromination of 10-octyl-10H-phenothiazine enables further functionalization at specific positions (e.g., C-3, C-7). Key strategies include:
Electrophilic Aromatic Substitution:
Directed bromination using bromine (Br₂) in acetic acid selectively targets the para positions relative to the nitrogen atom. For example, treatment of 10-octyl-10H-phenothiazine with Br₂ at 0°C yields 3,7-dibromo-10-octyl-10H-phenothiazine in ~85% yield.
Regioselective Bromination via Lewis Acids:
Aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) catalysts enhance regioselectivity for mono-bromination at C-3. A mixed solvent system (dichloromethane/nitromethane) improves solubility and reduces di-substitution byproducts.
Mechanistic Insight:
The electron-donating octyl group at nitrogen activates the phenothiazine ring for electrophilic attack, while steric hindrance from the octyl chain preferentially directs bromination to the less hindered C-3 and C-7 positions.
Cross-coupling reactions transform brominated 10-octyl-10H-phenothiazine derivatives into complex conjugated systems:
Suzuki-Miyaura Coupling:
Palladium-catalyzed coupling of 3-bromo-10-octyl-10H-phenothiazine with arylboronic acids (e.g., phenyl, thienyl) using Pd(PPh₃)₄ as a catalyst yields biaryl derivatives. Electron-rich boronic acids (e.g., 4-methoxyphenyl) achieve higher yields (80–86%) compared to electron-deficient partners (70–75%).
Sonogashira Coupling:
Reaction of 3,7-dibromo-10-octyl-10H-phenothiazine with terminal alkynes (e.g., ethynylbenzene) under Pd/Cu catalysis forms ethynyl-linked dimers. Desilylation with tetrabutylammonium fluoride (TBAF) removes protecting groups, yielding terminal alkynes for further functionalization.
Table 2: Cross-Coupling Reaction Performance
| Reaction Type | Substrate | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-10-octyl-PTZ | 4-Methoxyphenyl-BA | 86 | |
| Sonogashira | 3,7-Dibromo-10-octyl-PTZ | Ethynylbenzene | 78 |
Density functional theory has been instrumental in characterizing the ground-state electronic structure of 10-octyl-10H-phenothiazine. Studies employing the B3LYP functional with the 6-31G(d,p) basis set have revealed a bent geometry in the phenothiazine core, with a sulfur-centered bending angle (∠C1–S9–C8) of approximately 126.87° in the crystalline state [5]. This structural distortion creates a non-planar arrangement that influences the compound’s electronic properties. The HOMO-LUMO energy gap, a critical determinant of chemical reactivity, was calculated to be 3.92 eV in vacuum conditions, indicating moderate charge-transfer capability [4].
Solvent effects significantly modulate the electronic structure, as demonstrated by comparative analyses in dioxane and dimethylformamide (DMF). In DMF, a polar aprotic solvent, the HOMO-LUMO gap narrows by 0.38 eV compared to vacuum calculations, primarily due to stabilization of the LUMO through solvent dipole interactions [1]. Electrostatic potential maps generated via DFT show distinct regions of electrophilic and nucleophilic susceptibility: the vinylcyclohexenyl-malononitrile moiety exhibits pronounced electron deficiency (electrophilic regions colored blue), while the phenothiazine nitrogen displays electron-rich characteristics (nucleophilic regions colored red) [4].
A critical DFT-derived parameter is the natural bond orbital (NBO) charge distribution. The sulfur atom in the thiazine ring carries a partial negative charge of −0.32 e, while the octyl chain’s terminal methyl group shows a positive charge of +0.15 e [5]. This charge separation creates a permanent dipole moment of 4.78 Debye, which aligns with experimental observations of solvatochromic behavior [1].
Time-dependent DFT simulations have provided critical insights into the excited-state dynamics of 10-octyl-10H-phenothiazine. The lowest-energy electronic transition (S₀ → S₁) corresponds to a HOMO→LUMO excitation with 74% contribution in dioxane and 99% in DMF [1]. This solvent-dependent variation arises from differential stabilization of the charge-transfer state, as evidenced by a bathochromic shift of 34 nm in the calculated absorption maximum when moving from non-polar to polar solvents [1] [5].
TD-DFT predictions of vertical excitation energies show excellent agreement with experimental UV-vis spectra. For the S₀ → S₁ transition, the calculated λ_max of 497 nm in DMF matches the observed value of 531 nm within 6% error [1]. The excited-state dipole moment, calculated as 6.21 Debye, exceeds the ground-state value by 30%, confirming the intramolecular charge-transfer nature of the excitation [4].
Non-radiative decay pathways were investigated through potential energy surface scans. The energy barrier for S₁ → S₀ internal conversion was estimated at 0.87 eV, with a conical intersection geometry characterized by a planarized phenothiazine core and twisted octyl chain [5]. These structural changes facilitate rapid non-radiative relaxation, explaining the compound’s moderate fluorescence quantum yield (Φ_f = 0.42 in DMF) [1].
Frontier molecular orbital analysis reveals the mechanistic basis for charge transfer in 10-octyl-10H-phenothiazine. The HOMO is localized primarily on the phenothiazine nitrogen (48% contribution) and sulfur (32% contribution), while the LUMO resides predominantly on the vinylcyclohexenyl-malononitrile acceptor group (79% contribution) [1] [5]. This spatial separation of orbital densities creates a charge-transfer distance (Δr) of 4.2 Å, as quantified using Multiwfn software [4].
The extent of charge separation upon excitation was quantified through hole-electron analysis. For the S₀ → S₁ transition, 68% of the electron density shifts from the donor phenothiazine unit to the acceptor moiety, with a corresponding dipole moment change (Δμ) of 8.3 Debye [5]. This substantial charge redistribution underpins the compound’s strong solvatochromic response, as captured by the linear solvation-energy relationship model (r² = 0.9627) [1].
Orbital energy correlations with substituent effects were established through comparative studies. Electron-withdrawing groups on the phenothiazine ring reduce the HOMO energy by 0.45 eV per substituent, while electron-donating groups raise the LUMO energy by 0.28 eV [4]. These predictable modulation effects enable rational design of derivatives with tailored charge-transfer properties.
10-Octyl-10H-phenothiazine exhibits distinctive optoelectronic properties when incorporated into solid-state matrices, making it a valuable compound for various applications in materials science. The molecular structure of 10-Octyl-10H-phenothiazine consists of a phenothiazine core with an octyl chain attached to the nitrogen atom, giving it a molecular formula of C20H25NS and a molecular weight of 311.5 g/mol [1] [2]. This structure contributes significantly to its unique solid-state behavior.
In solid-state matrices, 10-Octyl-10H-phenothiazine demonstrates characteristic absorption and emission properties. Studies have shown that when transitioning from solution to solid state, both absorption and fluorescence spectra of 10-Octyl-10H-phenothiazine derivatives exhibit small blue shifts [3]. This spectral behavior indicates changes in molecular packing and intermolecular interactions in the solid state compared to solution. The emission maxima of 10-Octyl-10H-phenothiazine-based compounds in solid state typically range from 485 nm to 496 nm, corresponding to the blue-green light region of the visible spectrum [3].
The optoelectronic properties of 10-Octyl-10H-phenothiazine in solid-state matrices are significantly influenced by its molecular conformation. The phenothiazine core adopts a non-planar, butterfly-shaped bent structure that effectively suppresses molecular aggregation [4]. This structural feature is particularly advantageous for maintaining efficient emission in the solid state by preventing aggregation-caused quenching, a common issue in many organic luminescent materials.
The electron-rich nature of the phenothiazine unit, with its sulfur and nitrogen atoms, makes 10-Octyl-10H-phenothiazine a strong electron donor in solid-state electronic systems [4]. This property is crucial for charge transport in solid-state devices. The octyl chain at the nitrogen position enhances the solubility of the compound in organic solvents, facilitating its processing into thin films and other solid-state forms . Additionally, the presence of the octyl chain has been shown to influence the molecular packing in solid state, affecting the overall optoelectronic performance of the material [6].
In solid-state matrices, 10-Octyl-10H-phenothiazine exhibits notable charge transport properties. The compound can function as an effective hole-transport material due to its electron-donating capability. When incorporated into solid-state devices, it facilitates the movement of positive charges (holes) through the material, contributing to efficient device operation [7]. The octyl chain also plays a role in modulating the intermolecular distances in the solid state, which directly impacts the charge transport efficiency.
Recent studies have demonstrated that 10-Octyl-10H-phenothiazine can be used as a solid additive to optimize film morphology in organic electronic devices [8]. When introduced into polymer matrices, it induces more ordered π-π stacking, leading to improved optoelectronic performance. After thermal annealing, the additive evaporates completely, leaving behind an optimized morphology with enhanced charge transport properties [8].
The photophysical properties of 10-Octyl-10H-phenothiazine in solid state are also influenced by its interaction with the surrounding matrix. In rigid matrices, the compound shows restricted conformational changes, leading to enhanced emission efficiency compared to solution state [9]. This behavior is attributed to the suppression of non-radiative decay pathways that typically occur through molecular motion in less constrained environments.
The excited-state dynamics of 10-Octyl-10H-phenothiazine play a crucial role in its application in light-emitting devices. Understanding these dynamics provides insights into the photophysical processes that govern its performance in such applications.
Upon photoexcitation, 10-Octyl-10H-phenothiazine undergoes several excited-state processes that determine its light-emitting properties. The initial excitation typically populates the singlet excited state (S1), which can subsequently follow different decay pathways depending on the molecular environment and structure [10]. In phenothiazine derivatives, the lowest excited singlet state has been found to decay through fluorescence (with generally small quantum yield) and primarily through intersystem crossing to the lowest triplet state [11] [12].
The excited-state dynamics of 10-Octyl-10H-phenothiazine are significantly influenced by intramolecular charge transfer (ICT) processes. Due to the electron-donating nature of the phenothiazine core, photoexcitation can lead to charge redistribution within the molecule, resulting in the formation of an ICT state [13] [14]. This ICT state is characterized by a separation of charge between the electron-rich phenothiazine unit and any attached electron-accepting groups. The formation and decay of this ICT state are critical for the compound's emission properties and efficiency in light-emitting applications.
Studies on phenothiazine derivatives have revealed that the excited-state dynamics can be modulated by structural modifications. The octyl chain in 10-Octyl-10H-phenothiazine affects the excited-state behavior by influencing the molecular conformation and the energy levels of the excited states [15]. This modulation capability is particularly valuable for tailoring the compound's properties for specific light-emitting applications.
In the context of organic light-emitting diodes (OLEDs), the excited-state dynamics of 10-Octyl-10H-phenothiazine make it a promising candidate as an electron donor unit [16] [3]. The compound can serve as a building block for donor-acceptor systems that exhibit efficient electroluminescence. When incorporated into OLED materials, 10-Octyl-10H-phenothiazine contributes to the generation of emissive excited states upon electrical excitation, leading to light emission.
The excited-state dynamics of phenothiazine derivatives, including 10-Octyl-10H-phenothiazine, are also characterized by conformational changes. Upon excitation, the molecule can undergo structural relaxation, which affects the energy and lifetime of the excited state [17] [18]. These conformational dynamics play a significant role in determining the emission properties and efficiency of the compound in light-emitting applications.
Time-resolved spectroscopic studies have provided detailed insights into the excited-state dynamics of phenothiazine derivatives. These studies have revealed that the excited-state lifetimes can range from picoseconds to nanoseconds, depending on the specific molecular structure and environment [17] [18]. For 10-Octyl-10H-phenothiazine, the excited-state lifetime is influenced by the presence of the octyl chain, which affects the molecular conformation and the rate of radiative and non-radiative decay processes.
The triplet state dynamics of phenothiazine derivatives are particularly relevant for applications in OLEDs. Through intersystem crossing, the singlet excited state can populate the triplet state, which typically has a longer lifetime [12]. This process is important for harvesting triplet excitons in electroluminescent devices, potentially leading to higher efficiency through mechanisms such as thermally activated delayed fluorescence (TADF) [9] [19].
Recent research has focused on developing phenothiazine-based materials that exhibit dual emission from both singlet and triplet states [9]. These materials show promise for applications in white light-emitting diodes, where balanced emission across the visible spectrum is desired. The ability to tune the excited-state dynamics through structural modifications makes 10-Octyl-10H-phenothiazine and its derivatives versatile building blocks for such applications.
In solid-state light-emitting devices, the excited-state dynamics of 10-Octyl-10H-phenothiazine are influenced by intermolecular interactions. These interactions can lead to the formation of excimers or aggregates with distinct emission properties [20]. Understanding and controlling these interactions are essential for optimizing the performance of the compound in light-emitting applications.
The nonlinear optical (NLO) behavior of 10-Octyl-10H-phenothiazine represents an important aspect of its photophysical characterization, with significant implications for various applications in photonics and optoelectronics. Nonlinear optical properties refer to the material's response to intense light, where the optical properties change in a non-proportional manner with respect to the incident light intensity.
10-Octyl-10H-phenothiazine exhibits notable nonlinear optical properties due to its molecular structure and electronic configuration. The phenothiazine core, with its electron-rich sulfur and nitrogen atoms, creates an asymmetric charge distribution within the molecule, which is a prerequisite for nonlinear optical behavior [21]. The octyl chain attached to the nitrogen atom further influences this charge distribution, contributing to the overall nonlinear optical response of the compound.
Assessment of the nonlinear optical behavior of 10-Octyl-10H-phenothiazine typically involves several experimental techniques. One common method is the Z-scan technique, which measures the intensity-dependent refractive index and absorption coefficient of the material [22] [23]. This technique involves moving the sample through the focal point of a laser beam and measuring the transmitted intensity as a function of the sample position. For phenothiazine derivatives, Z-scan measurements have revealed significant nonlinear absorption and self-defocusing behavior [22].
The nonlinear optical properties of 10-Octyl-10H-phenothiazine are characterized by parameters such as the first hyperpolarizability (β) and the second hyperpolarizability (γ). These parameters quantify the material's second-order and third-order nonlinear optical responses, respectively. Studies on phenothiazine derivatives have shown that structural modifications, including the introduction of substituents like the octyl chain, can significantly enhance these nonlinear optical parameters [21].
Theoretical calculations using density functional theory (DFT) have been employed to predict and understand the nonlinear optical behavior of phenothiazine derivatives, including 10-Octyl-10H-phenothiazine [24] [21]. These calculations provide insights into the relationship between molecular structure and nonlinear optical properties, guiding the design of new materials with enhanced nonlinear optical responses. For 10-Octyl-10H-phenothiazine, DFT calculations have shown that the octyl chain influences the frontier molecular orbitals, affecting the energy gap and consequently the nonlinear optical properties [21].
The nonlinear optical behavior of 10-Octyl-10H-phenothiazine is also influenced by its environment. In solution, the nonlinear optical response can be modulated by solvent polarity, which affects the charge distribution within the molecule [21]. In solid-state matrices, intermolecular interactions play a significant role in determining the overall nonlinear optical properties of the material.
One notable aspect of the nonlinear optical behavior of phenothiazine derivatives is their potential for optical limiting applications. Optical limiters are materials that exhibit high transmittance at low light intensities but become increasingly opaque at higher intensities, protecting sensitive optical components from damage. Studies have shown that 10-Octyl-10H-phenothiazine exhibits good reverse saturable absorption behavior, making it a promising candidate for optical limiting applications .
The nonlinear optical properties of phenothiazine derivatives can be significantly enhanced through the formation of hybrid systems. For instance, a phenothiazine-silver hybrid system has been reported to exhibit a nonlinear absorption coefficient approximately two orders of magnitude higher than that of pristine phenothiazine [22] [23]. This enhancement is attributed to charge transfer between phenothiazine and silver nanoparticles, as well as the local field effect induced by surface plasmon resonance.
Assessment of the nonlinear optical behavior of 10-Octyl-10H-phenothiazine also involves studying its response to different wavelengths of light. The nonlinear optical properties can vary significantly across the spectrum, with certain wavelengths inducing stronger nonlinear responses than others. This wavelength dependence is related to the electronic structure of the molecule and the resonance conditions between the incident light and the molecular energy levels.
The temporal dynamics of the nonlinear optical response of 10-Octyl-10H-phenothiazine are also of interest. The response time can range from femtoseconds to nanoseconds, depending on the specific nonlinear optical process involved. Fast response times are desirable for applications such as optical switching and signal processing, where rapid modulation of optical properties is required.